Ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate

Catalog No.
S3344654
CAS No.
6972-81-2
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate

CAS Number

6972-81-2

Product Name

Ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate

IUPAC Name

ethyl 2,5-dihydropyrrole-1-carboxylate

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-4H,2,5-6H2,1H3

InChI Key

WBMSKAUUSANFMN-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC=CC1

Canonical SMILES

CCOC(=O)N1CC=CC1

The exact mass of the compound Ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol. It is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. This compound appears as a colorless to pale yellow liquid with a density of approximately 1.1 g/cm³ and a boiling point around 195 °C at 760 mmHg . Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate has gained attention in medicinal chemistry due to its potential biological activities and applications.

Typical of compounds containing both carboxylate and pyrrole functionalities. Some notable reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrole ring can undergo nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Cyclization: Under certain conditions, ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate may undergo cyclization reactions to form more complex structures.

Research indicates that ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate exhibits several biological activities. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . This inhibitory effect suggests that the compound may influence pharmacokinetics and drug interactions. Furthermore, compounds with similar structures have shown antimicrobial and anti-inflammatory properties, indicating that ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate may also possess such activities.

The synthesis of ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate can be achieved through various methods, including:

  • Reaction of Maleimide with Ethyl Chloroformate:
    • Maleimide is dissolved in ethyl acetate and reacted with ethyl chloroformate in the presence of a base (e.g., N-methylmorpholine) at low temperatures.
    • The reaction mixture is stirred, filtered to remove insoluble materials, washed with water, dried over magnesium sulfate, and concentrated under vacuum to yield the desired product .
  • Alternative Methods:
    • Other synthetic routes may involve different starting materials or conditions but generally follow similar principles of nucleophilic attack on electrophilic centers.

Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals.
  • Organic Synthesis: Its unique structure allows it to be used as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Compounds with similar structures have been explored for use in agrochemicals.

Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate128372-89-40.82
Ethyl allyl(2-oxoethyl)carbamate128740-03-40.78
Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate73286-70-10.77
Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate31970-04-40.67
Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate55750-48-60.91

Uniqueness: Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate is distinguished by its specific carboxylic acid ester functionality combined with the pyrrole structure. This combination may confer unique reactivity patterns and biological properties not observed in other similar compounds.

XLogP3

0.7

Other CAS

6972-81-2

Wikipedia

Ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate

Dates

Last modified: 02-18-2024

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